molecular formula C6F10O B099568 Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane CAS No. 15453-10-8

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane

Cat. No. B099568
CAS RN: 15453-10-8
M. Wt: 278.05 g/mol
InChI Key: NYAGRQZHLFYEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane, also known as TFO, is a fluorinated epoxide that has gained attention in recent years due to its unique properties and potential applications in various fields of science. TFO is a highly reactive compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles. The mechanism of action of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the reaction of the epoxide ring with nucleophilic sites on proteins, DNA, and other biomolecules. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells.

Biochemical And Physiological Effects

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been shown to cause oxidative stress and inflammation in cells. In animal studies, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to cause liver and kidney damage at high doses.

Advantages And Limitations For Lab Experiments

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has several advantages for lab experiments, including its high reactivity, selectivity, and stability. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used in small quantities and can react with various nucleophiles. However, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also cause DNA damage and toxicity in cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be further studied for its potential as an anticancer agent. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used as a building block for the synthesis of new fluorinated polymers with unique properties. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also be studied for its potential as a coating for biomedical devices. Further studies on the mechanism of action and toxicity of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its safety and efficacy in various applications.
Conclusion:
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that has potential applications in various fields of science. Its synthesis, mechanism of action, and physiological effects have been studied extensively. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has advantages and limitations for lab experiments, and there are several future directions for its study. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Further studies on the safety and efficacy of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its potential applications in various fields of science.

Synthesis Methods

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be synthesized using different methods, including the reaction of trifluoroacetic anhydride with 2,3,3,3-tetrafluoropropene, and the reaction of trifluoroacetic anhydride with 1,1,2,2-tetrafluoroethylene oxide. The latter method is preferred due to its higher yield and purity. The synthesis of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the use of hazardous chemicals and requires proper safety precautions.

Scientific Research Applications

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied extensively for its potential applications in various fields of science. In organic chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a reagent for the synthesis of fluorinated compounds. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a building block for the synthesis of fluorinated polymers. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied for its potential as an anticancer agent. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been used in surface modification of materials and as a coating for biomedical devices.

properties

CAS RN

15453-10-8

Product Name

Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane

Molecular Formula

C6F10O

Molecular Weight

278.05 g/mol

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane

InChI

InChI=1S/C6F10O/c7-1(2(8)9)3(10,11)4(12,13)5(14)6(15,16)17-5

InChI Key

NYAGRQZHLFYEOA-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F

Canonical SMILES

C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F

Other CAS RN

15453-10-8

Origin of Product

United States

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